7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine
Description
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine is a chemical compound with the molecular formula C14H12ClN3O. It is a quinazoline derivative, which is a class of compounds known for their diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
7-chloro-N-[(5-methylfuran-2-yl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-9-2-4-11(19-9)7-16-14-12-5-3-10(15)6-13(12)17-8-18-14/h2-6,8H,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNJMWOBJUFYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine typically involves the reaction of 7-chloro-4-quinazolinamine with 5-methyl-2-furylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Amino or thio-substituted quinazoline derivatives
Scientific Research Applications
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-quinazolinamine: A precursor in the synthesis of 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine.
5-methyl-2-furylmethyl chloride: Another precursor used in the synthesis.
Quinazoline derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazoline core with a furylmethyl group makes it a valuable compound for various research applications.
Biological Activity
7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Its molecular formula is C12H12ClN3O, and it has a molecular weight of approximately 247.7 g/mol. The presence of the chloro group and the furan moiety contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . The compound may inhibit specific enzymes by binding to their active sites or modulate receptor functions, leading to various biological effects such as:
- Inhibition of cell proliferation
- Reduction of inflammation
- Antimicrobial activity
These actions are attributed to the compound's ability to interact with key signaling pathways involved in disease processes.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits potential against various cancer cell lines by inhibiting tumor growth. |
| Anti-inflammatory | May reduce inflammation through inhibition of relevant pathways. |
| Antimicrobial | Demonstrated activity against certain bacterial strains, suggesting potential therapeutic uses. |
| Enzyme Inhibition | Investigated as a Rho-kinase inhibitor, which plays a role in several pathological conditions. |
Case Studies and Research Findings
-
Anticancer Activity :
In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines such as breast and lung cancer cells. The compound's mechanism involves the downregulation of key oncogenic pathways, including HER2 signaling, which is crucial for tumor growth and survival . -
Rho-Kinase Inhibition :
The compound has been identified as a potential Rho-kinase inhibitor, which is significant for treating conditions like hypertension and certain cancers. Rho-kinase inhibitors have shown promise in preclinical models for their ability to modulate vascular smooth muscle contraction and improve blood flow . -
Antimicrobial Properties :
Preliminary studies indicated that this compound exhibits antimicrobial activity against specific pathogens, suggesting its utility in developing new antibiotics .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates favorable absorption characteristics, with studies suggesting adequate bioavailability when administered orally. Toxicological assessments have shown that at therapeutic doses, the compound exhibits a manageable safety profile with minimal adverse effects reported in animal models .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 7-chloro-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine?
- Methodological Answer : The synthesis typically involves condensation reactions starting with 4-chloroquinazoline derivatives. For example, 4-chloro-2-phenylquinazoline intermediates can react with (5-methyl-2-furyl)methylamine under inert conditions (e.g., argon) in polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP). Catalytic bases such as N,N-diisopropylethylamine (DIPEA) are used to facilitate nucleophilic substitution at the 4-position of the quinazoline core . Optimization of stoichiometry and reaction time is critical to achieving yields >35% .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly to confirm substitutions on the quinazoline and furylmethyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Purity is assessed via HPLC with UV detection, while thermal stability can be studied using differential scanning calorimetry (DSC) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and dermal hazards. In case of exposure, rinse skin with soap and water immediately. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Consult safety data sheets (SDS) for emergency measures, including first aid for inhalation or ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., NMP, DMF) enhance solubility and reaction rates.
- Temperature : Reactions performed at 80–100°C reduce side-product formation.
- Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial interactions in biphasic systems.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) isolates the product effectively .
Q. What strategies are used to evaluate the biological activity of this compound, particularly in neurological or anticonvulsant studies?
- Methodological Answer :
- In vitro assays : Receptor-binding studies (e.g., GABAₐ receptor modulation) and enzyme inhibition assays (e.g., carbonic anhydrase) are performed to identify mechanistic targets.
- In vivo models : Anticonvulsant activity is tested in rodent models (e.g., maximal electroshock or pentylenetetrazole-induced seizures). Dose-response curves and ED₅₀ values are calculated to assess potency .
- CNS penetration : Blood-brain barrier permeability is evaluated using logP values and in situ perfusion models .
Q. How can structural modifications of the quinazoline core enhance pharmacological properties?
- Methodological Answer :
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 6- or 7-position of quinazoline can improve metabolic stability.
- Side-chain engineering : Replacing the furylmethyl group with morpholinylpropoxy moieties (as seen in related compounds) enhances solubility and target affinity .
- Hybrid derivatives : Conjugation with pyrazole or oxadiazole rings (via cyclization reactions) may augment anticonvulsant or antitumor activity .
Q. How can researchers reconcile discrepancies in reported biological activities of quinazoline derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, animal models) or purity of test compounds. To address this:
- Standardize testing protocols (e.g., OECD guidelines for toxicity).
- Validate compound purity via orthogonal methods (NMR, HPLC).
- Perform meta-analyses of published data to identify trends or outliers .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : The compound is stable under inert atmospheres but may degrade via hydrolysis or oxidation. Recommendations include:
- Storage : Sealed containers under argon at –20°C.
- Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., quinazoline-4-ols).
- Incompatibilities : Avoid strong acids/bases and UV light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
